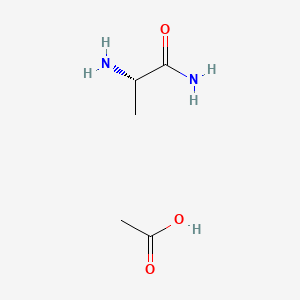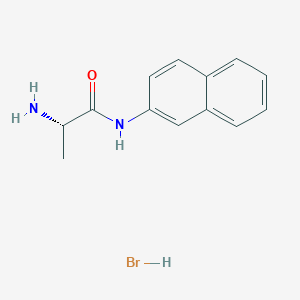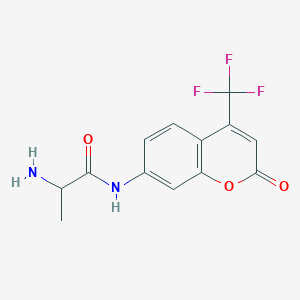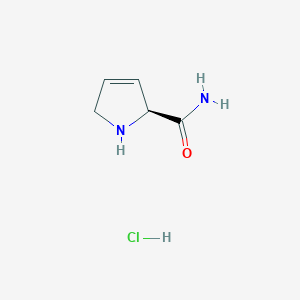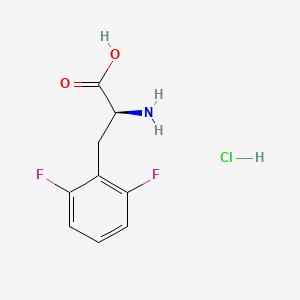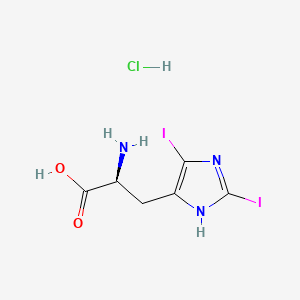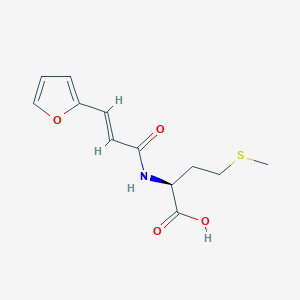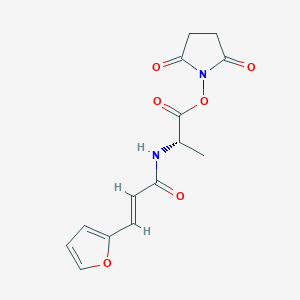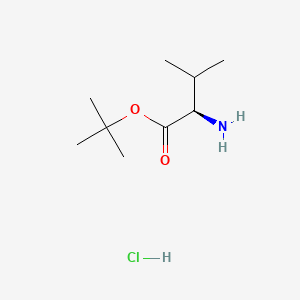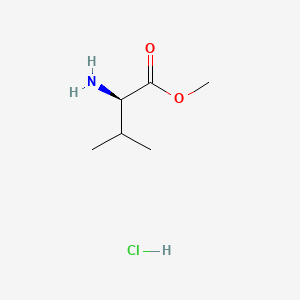
Adpoc-Trp-OH
概要
説明
Adpoc-Trp-OH is a chemical compound with the molecular formula C25H32N2O4 and a molecular weight of 424.53 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound could potentially be achieved through solid-phase peptide synthesis (SPPS), a method that involves the protection of the nucleophilic side chains of amino acids to prevent undesired modifications . A large volume of trifluoroacetic acid (TFA) is generally needed to remove these protecting groups post the peptide assembly . The concept of Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) has been introduced to increase productivity .
Molecular Structure Analysis
The molecular structure analysis of this compound could be performed using molecular modeling methods . The conformational profiles of this molecule could be investigated by molecular mechanics method . The most stable conformations of this dipeptide could be optimized using DFT/ B3LYP level of theory with 6-31+G(d,p) basis set .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex, involving free radical intermediates and short chain reactions . The reactivity of this compound towards peroxyl radicals (ROO˙) should be strongly affected by its inclusion in peptides and proteins .
科学的研究の応用
Antibody-Drug Conjugates (ADCs)
Adpoc-Trp-OH is relevant in the development of ADCs, a class of oncology therapeutics. ADCs involve the combination of antibodies with cytotoxic drugs, using linkers like this compound for stability and specificity. This approach is significant in cancer therapy, with ongoing clinical trials evaluating new ADC candidates (Beck et al., 2017).
Bioorthogonal Conjugation Chemistries
In the design of optimized linkers for ADCs, the discovery of bioorthogonal conjugation chemistries, potentially involving this compound, is a priority. This chemistry is crucial for site-specific drug conjugation, leading to higher homogeneity and increased stability in ADCs (Beck et al., 2017).
Solid Phase Synthesis of Peptides
this compound has been used in the solid-phase synthesis of peptides. For example, it was utilized in the synthesis of thymopoietin-(32-36), with its ability to reverse the suppressing effect of Cytoxan in a model system for suppression of primary, hemolytic, humoral antibody levels (Rampold et al., 1980).
Peptide Synthesis Strategy
The synthesis of peptides, such as Thymopoietin 32-36 (TP 5), using the acid-labile Adpoc group, has demonstrated high yields and efficiency. This method provides a strategic approach for the synthesis of large peptides, highlighting the versatility of this compound in peptide synthesis (Heinzel et al., 1982).
Cyclic Peptide Synthesis
this compound has been used in the synthesis of new cyclic analogs of substance P, demonstrating specific myotropic effects and hypotensive activity, which is valuable in pharmacological research (Mutulis et al., 1985).
Safety and Hazards
Safety measures for handling Adpoc-Trp-OH include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so, and avoid letting the chemical enter drains .
作用機序
Mechanism of Action of Adpoc-Trp-OH
This compound, also known as 3-((S)-6-((3S,5S,7S)-adamantan-1-yl)-6-methyl-2-(prop-1-en-2-yl)heptyl)-1H-indole , is a complex chemical compound. Its mechanism of action involves several steps and factors, which are discussed below.
Target of Action
It’s worth noting that compounds similar to this compound have been found to interact with transient receptor potential (trp) channels . TRP channels are a type of ion channel that play a crucial role in sensing environmental changes and are involved in various physiological processes .
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its targets, such as trp channels, leading to changes in the cellular environment .
Biochemical Pathways
This compound likely affects several biochemical pathways. Tryptophan (Trp), a key component of this compound, is known to be involved in various metabolic pathways. For example, host cells metabolize dietary tryptophan into kynurenine and its derivatives, serotonin, and tryptamine . These metabolites play crucial roles in various physiological processes.
Pharmacokinetics
The pharmacokinetics of a drug molecule generally involves its absorption into the body, distribution throughout the body, metabolism into new chemical compounds, and finally, its excretion .
Result of Action
It can be inferred that the interaction of this compound with its targets could lead to changes in cellular homeostasis and potentially affect various physiological processes .
Action Environment
The action environment of this compound likely involves various factors that influence its action, efficacy, and stability. These factors could include the cellular environment, the presence of other molecules, and the physiological state of the organism . .
生化学分析
Biochemical Properties
Adpoc-Trp-OH plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to bind with tryptophan hydroxylase, an enzyme involved in the biosynthesis of serotonin. This interaction is essential for understanding the regulation of serotonin levels in the brain. Additionally, this compound interacts with various receptors, including the serotonin receptor, influencing neurotransmission and signaling pathways .
Cellular Effects
This compound has profound effects on different types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of serotonin receptors. This modulation can lead to changes in neurotransmitter release, affecting mood, cognition, and behavior. In immune cells, this compound can alter gene expression, leading to changes in cytokine production and immune responses. Furthermore, this compound impacts cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of tryptophan hydroxylase, inhibiting its activity and reducing serotonin synthesis. This inhibition can lead to decreased serotonin levels, affecting various physiological processes. This compound also acts as an agonist or antagonist at serotonin receptors, depending on the receptor subtype. These interactions result in changes in receptor conformation and downstream signaling pathways, ultimately influencing cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to adaptive changes in cells, such as receptor desensitization or upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance serotonin signaling, leading to improved mood and cognitive function. At high doses, it can cause toxic effects, such as serotonin syndrome, characterized by excessive serotonin activity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes. These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to serotonin biosynthesis and degradation. It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, influencing the levels of serotonin and its metabolites. This compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. This compound’s localization and accumulation in specific tissues depend on its interactions with transporters and binding proteins. These interactions determine the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific organelles, such as the mitochondria or endoplasmic reticulum, depending on its targeting signals. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence this compound’s localization and activity. Understanding these factors is crucial for elucidating the compound’s mechanism of action and therapeutic potential .
特性
IUPAC Name |
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-25(2,15-26-11-16-7-17(12-26)9-18(8-16)13-26)32-24(31)28-22(23(29)30)10-19-14-27-21-6-4-3-5-20(19)21/h3-6,14,16-18,22,27H,7-13,15H2,1-2H3,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCIXRYSJDUEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)OC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


